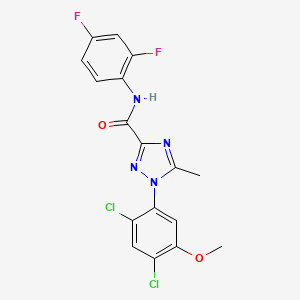

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

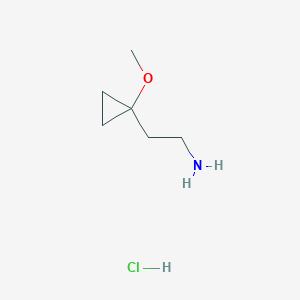

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H11NO2S2 and its molecular weight is 289.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on furan and thiophene carboxamide derivatives has shown their importance in the synthesis of compounds with potential applications in various fields. For example, studies on the synthesis of furan-carboxamide derivatives highlight their role as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating the impact of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity (Yu Yongshi et al., 2017). Additionally, research on the chemoselective protection of heteroaromatic aldehydes, including thiophene and furan derivatives, as imidazolidine derivatives, underscores the versatility of these compounds in organic synthesis, providing a methodology for the protection of aldehydes in the presence of ketones (A. Carpenter & D. Chadwick, 1985).

Material Science and Catalysis

In the field of material science, furan and thiophene carboxamide compounds have been investigated for their supramolecular effects on crystal packing. Research demonstrates how heteroatom substitution from oxygen to sulfur increases the effectiveness of π-based interactions in crystal structures, highlighting their potential in designing new materials with specific properties (Maryam Rahmani et al., 2016). Furthermore, the development of palladium-based catalytic systems for the direct C3-arylation of furan-2-carboxamides and thiophene-2-carboxamides showcases their relevance in catalysis and the synthesis of complex organic molecules (Karima Si Larbi et al., 2012).

Medicinal Chemistry

The exploration of furan and thiophene carboxamide derivatives extends into medicinal chemistry, where their modification and evaluation have led to the discovery of compounds with potential antibacterial and antifungal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan-2-carboxamide structures, have been synthesized and shown to possess significant antiprotozoal properties, highlighting the therapeutic potential of these compounds (M. Ismail et al., 2004). Additionally, the use of furan-2-carboxamide derivatives in the synthesis of new furan/thiophene-1,3-benzothiazin-4-one hybrids has been reported, with these compounds exhibiting promising in vitro antimicrobial activities against various pathogens (Łukasz Popiołek et al., 2016).

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to have a broad spectrum of biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(17-12)10-3-5-18-8-10/h1-6,8-9H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZFDHLHDNBQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)